molecular formula C7H10N2O B1429029 (6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol CAS No. 1330765-06-4

(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol

Cat. No.: B1429029
CAS No.: 1330765-06-4
M. Wt: 138.17 g/mol
InChI Key: NVRFCMKWUJAVNV-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol is a heterocyclic compound that features a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring, followed by further functionalization to introduce the methanol group . The reaction conditions often require the use of catalysts such as nickel or rhodium, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using optimized catalysts and reaction conditions to ensure efficient synthesis. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol include other fused heterocycles such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific ring structure and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-5-6-1-2-7-8-3-4-9(6)7/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRFCMKWUJAVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=CN2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 2
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 3
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 4
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 5
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol
Reactant of Route 6
(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol

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